molecular formula C10H10N2O2 B13846554 3-ethyl-6-nitro-1H-indole

3-ethyl-6-nitro-1H-indole

Cat. No.: B13846554
M. Wt: 190.20 g/mol
InChI Key: MYLQPXGXHOIHNJ-UHFFFAOYSA-N
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Description

3-Ethyl-6-nitro-1H-indole is a nitro-substituted indole derivative characterized by an ethyl group at position 3 and a nitro (-NO₂) group at position 6 of the indole scaffold. Indole derivatives are widely studied for their pharmaceutical relevance, including roles as kinase inhibitors, antioxidants, and intermediates in drug synthesis . The ethyl and nitro substituents likely influence its electronic properties, solubility, and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-ethyl-6-nitro-1H-indole

InChI

InChI=1S/C10H10N2O2/c1-2-7-6-11-10-5-8(12(13)14)3-4-9(7)10/h3-6,11H,2H2,1H3

InChI Key

MYLQPXGXHOIHNJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitro Group Introduction and Esterification

According to synthetic routes described in recent literature, 6-nitroindole-2-carboxylic acid is frequently used as a precursor. This compound is first esterified under acidic conditions (e.g., concentrated sulfuric acid) to form the corresponding ester, which is more reactive for subsequent transformations.

Introduction of the Ethyl Group at C3

The ethyl group at the 3-position can be introduced via several methods:

  • Bromination followed by substitution: The 3-position of 6-nitroindole esters can be brominated using N-bromo-succinimide (NBS) to give 3-bromo-6-nitroindole intermediates. These intermediates then undergo nucleophilic substitution or palladium-catalyzed cross-coupling reactions to install ethyl or other alkyl groups.

  • Condensation with nitroalkanes: Another method involves condensation of 6-nitroindole-3-carbaldehyde with nitroethane under basic or catalytic conditions to form nitrovinyl indole derivatives, which upon reduction yield 3-ethyl substituted indoles.

Reduction and Purification

  • Reduction of nitro groups to amino groups or partial reduction to hydroxyl derivatives is often performed using zinc in acetic acid or lithium aluminum hydride (LiAlH4) depending on the desired intermediate.
  • For example, zinc and acetic acid in ethanol at 70°C for 1.5 to 4 hours yielded indoles with nitro reduction and condensation in 52-65% yield.
  • Lithium aluminum hydride is used for reducing nitrovinyl indole intermediates to the corresponding ethyl-substituted indoles, typically under reflux in tetrahydrofuran (THF) for 10 hours.
  • Purification is commonly achieved by column chromatography on silica gel using petroleum ether/ethyl acetate mixtures as eluents.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Esterification of 6-nitroindole-2-carboxylic acid Concentrated H2SO4, reflux Reflux Several hours High Converts acid to ester for further reactions
Bromination at C3 N-Bromo-succinimide (NBS) Room temperature 1-2 hours Moderate Selective bromination at 3-position
Condensation with nitroethane Nitroethane, benzylamine catalyst Reflux 1 hour Moderate Forms nitrovinyl intermediate
Reduction of nitro group Zn, HOAc in EtOH 70°C 1.5 - 4 hours 52-65 Converts nitro to amino or indole formation
Reduction of nitrovinyl indole LiAlH4 in THF Reflux (~85°C) 10 hours High Yields 3-ethyl indole derivative
Purification Silica gel chromatography Ambient - - Eluent: petroleum ether/ethyl acetate mixtures

Mechanistic Insights and Optimization

  • The electron-withdrawing nitro group at the 6-position increases the electrophilicity of the 3-position, facilitating selective bromination and nucleophilic substitution.
  • Reduction conditions need careful optimization to avoid over-reduction or decomposition. Zinc in acetic acid is mild and effective for nitro reduction, while LiAlH4 is more powerful and used for reducing nitrovinyl intermediates to alkylated indoles.
  • Column chromatography with gradient elution (petroleum ether/ethyl acetate ratios from 10:1 to 5:1) is effective for isolating pure 3-ethyl-6-nitro-1H-indole from reaction mixtures.

Summary Table of Preparation Routes

Route ID Starting Material Key Reagents/Steps Yield Range (%) Reference
Route 1 6-Nitroindole-2-carboxylic acid Esterification → NBS bromination → Zn/HOAc reduction 52-65
Route 2 6-Nitroindole-3-carbaldehyde Condensation with nitroethane → LiAlH4 reduction High

Chemical Reactions Analysis

3-ethyl-6-nitro-1H-indole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, hydrogen gas, tin(II) chloride, and various electrophilic reagents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-ethyl-6-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The indole ring system is known to bind to multiple receptors and enzymes, influencing various biological processes .

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
3-Ethyl-6-nitro-1H-indole -C₂H₅ (3), -NO₂ (6) C₁₀H₁₀N₂O₂ 190.20 (calculated) Hypothetical; ethyl increases lipophilicity vs. methyl analogs.
3-Methyl-6-nitro-1H-indole -CH₃ (3), -NO₂ (6) C₉H₈N₂O₂ 176.17 Density: 1.4 g/cm³; Boiling point: 365.5°C; Flash point: 174.9°C.
6-Nitro-1H-indole-3-carbaldehyde -CHO (3), -NO₂ (6) C₉H₆N₂O₃ 190.16 Polar due to aldehyde; CAS: 10553-13-6; Safety: R43 (sensitization risk).
1-Methyl-6-nitro-1H-indole -CH₃ (1), -NO₂ (6) C₉H₈N₂O₂ 176.17 N-methylation alters ring reactivity; used in heterocyclic synthesis.
6-Fluoro-1H-indole -F (6) C₈H₆FN 151.14 Electron-withdrawing fluorine; potential bioactivity in ischemia treatment.
5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole Complex triazole-ethyl substituent (3), -F (5) C₂₀H₁₇FN₄O 366.38 Antioxidant applications; synthesized via CuI-catalyzed click chemistry (42% yield).

Key Observations

Substituent Effects: Electron-Donating Groups (e.g., -C₂H₅, -CH₃): Enhance indole ring stability and direct electrophilic substitution to specific positions. Electron-Withdrawing Groups (e.g., -NO₂, -F): The nitro group at position 6 is common in intermediates for pharmaceuticals and agrochemicals. Fluorine substitution (as in 6-fluoro-1H-indole) introduces polarity and metabolic stability .

Synthetic Methodologies :

  • Ethyl-substituted indoles may require alkylation agents like ethyl bromide, similar to the use of 1-bromo-2-chloroethane in .
  • Nitro groups are typically introduced via nitration reactions, while triazole moieties (e.g., in ) are formed via Cu-catalyzed azide-alkyne cycloaddition (Click chemistry) .

Physicochemical Properties :

  • Boiling Points : Ethyl-substituted compounds generally have higher boiling points than methyl analogs due to increased molecular weight and van der Waals forces (e.g., 3-ethyl vs. 3-methyl in ).
  • Solubility : Polar substituents like -CHO (in 6-nitro-1H-indole-3-carbaldehyde) reduce lipid solubility, whereas ethyl groups enhance it .

Biological and Safety Profiles :

  • Nitro groups are associated with toxicity (e.g., mutagenicity), necessitating careful handling (R43 risk code in ).
  • Ethyl groups may reduce acute toxicity compared to halogens (e.g., bromo in ) but require evaluation of metabolic pathways .

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